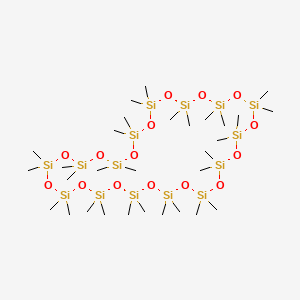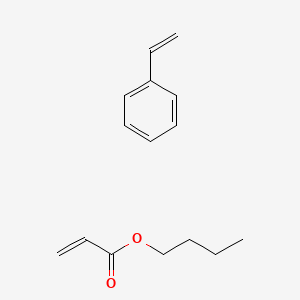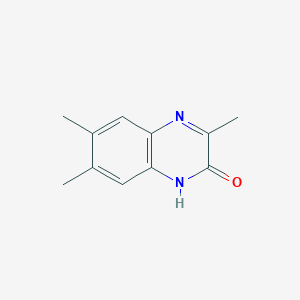
3,6,7-Triméthylquinoxalin-2-ol
Vue d'ensemble
Description
3,6,7-Trimethylquinoxalin-2-ol, also known as TMQ, is a heterocyclic compound that belongs to the quinoxaline family. It has a molecular formula of C11H12N2O . The average mass is 188.226 Da and the monoisotopic mass is 188.094955 Da .
Physical And Chemical Properties Analysis
3,6,7-Trimethylquinoxalin-2-ol has a density of 1.2±0.1 g/cm³ . It has a molar refractivity of 54.5±0.5 cm³ . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor . It has a polar surface area of 41 Ų and a molar volume of 156.7±7.0 cm³ .Applications De Recherche Scientifique
Chimie Médicinale: Agent Antimicrobien et Anticancéreux
3,6,7-Triméthylquinoxalin-2-ol: a été étudié pour son potentiel en tant qu’agent antimicrobien et anticancéreux. Sa structure permet une interaction avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments . La recherche a exploré son efficacité contre des souches spécifiques de bactéries et de cellules cancéreuses, soulignant son rôle dans la synthèse de composés ayant une activité pharmacologique significative .
Agriculture: Pesticide et Promoteur de Croissance
En agriculture, ce composé a été évalué pour son utilisation comme pesticide. Son efficacité dans la lutte contre les ravageurs et la promotion de la croissance des plantes est intéressante, en particulier dans le contexte des pratiques agricoles durables . Des études sont en cours pour déterminer sa sécurité et son impact environnemental lorsqu’il est utilisé à cette fin.
Science des Matériaux: Dispositifs et Matériaux Optiques
La partie quinoxaline, à laquelle appartient This compound, est significative dans la science des matériaux. Elle est impliquée dans la synthèse de macrocycles, qui sont cruciaux dans des applications telles que les dispositifs et les matériaux optiques . Ces macrocycles peuvent avoir des propriétés électroniques uniques adaptées aux applications technologiques de pointe.
Science de l’Environnement: Surveillance et Rémédiation de la Pollution
Les dérivés de ce composé sont en cours de recherche pour leur rôle en science de l’environnement. Ils pourraient potentiellement être utilisés dans des stratégies de surveillance et de rémédiation de la pollution en raison de leurs propriétés chimiques. L’accent est mis sur la compréhension de la manière dont ces composés interagissent avec les facteurs environnementaux et les polluants.
Chimie Analytique: Analyse Chimique et Détection
This compound: est pertinent en chimie analytique pour le développement de méthodes analytiques. Ses propriétés électrochimiques sont utilisées dans la détection et la quantification de diverses substances, ce qui est crucial dans le contrôle de la qualité et la surveillance environnementale .
Biochimie: Études des Métabolites
En tant que métabolite, This compound est important en biochimie pour comprendre les voies métaboliques. Il sert de composé modèle pour étudier le métabolisme de composés hétérocycliques similaires, ce qui peut conduire à des informations sur les processus biochimiques au sein des organismes vivants .
Mécanisme D'action
Target of Action
3,6,7-Trimethylquinoxalin-2-ol (TMQ) is a heterocyclic compound that belongs to the quinoxaline familyFor instance, some quinoxaline derivatives have demonstrated antiviral potential by binding to the NS1A RNA-binding domain .
Biochemical Pathways
For instance, some quinoxaline derivatives have shown potential in influencing metabolic processes
Result of Action
For instance, some quinoxaline derivatives have demonstrated antiviral potential
Propriétés
IUPAC Name |
3,6,7-trimethyl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)13-11(14)8(3)12-9/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSAKTAGNQULLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289597 | |
| Record name | 3,6,7-trimethylquinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28082-86-2 | |
| Record name | NSC62135 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6,7-trimethylquinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-3,6,7-TRIMETHYLQUINOXALINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


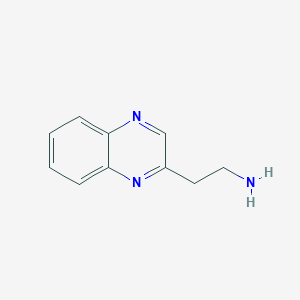
![N-[(R)-4-phosphopantothenoyl]-L-cysteine](/img/structure/B1617822.png)
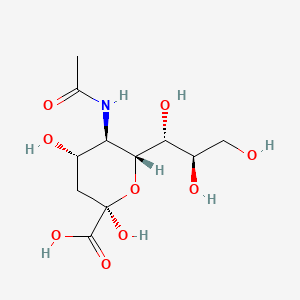
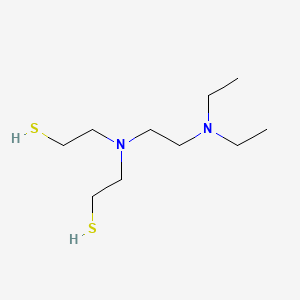
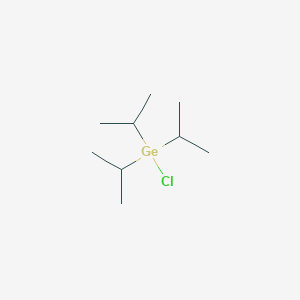


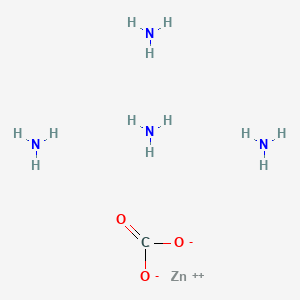
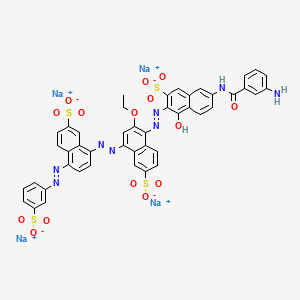
![n-[(1e)-4-{Bis[4-(diethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]-4-ethoxyanilinium chloride](/img/structure/B1617835.png)
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B1617836.png)
